Z-Phe-met-ome

Description

Contextualization within Peptide Chemistry

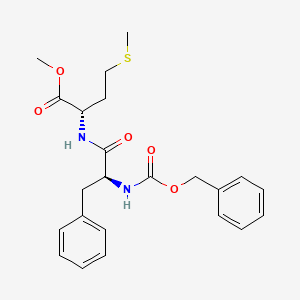

Z-Phe-Met-OMe is a dipeptide composed of two amino acids, phenylalanine and methionine. The defining features of this compound are the presence of a benzyloxycarbonyl (Z) group attached to the N-terminus of phenylalanine and a methyl ester group at the C-terminus of methionine. These modifications are crucial for its application in peptide chemistry.

The Z-group serves as a protecting group for the amino terminus of the phenylalanine residue. In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the reactive amino and carboxyl termini of amino acids, ensuring that the peptide bond forms only between the desired residues. researchgate.net The methyl ester at the C-terminus of methionine also acts as a protecting group for the carboxyl group, preventing it from reacting during peptide coupling reactions. chemimpex.com

The presence of these protecting groups makes this compound a stable and versatile building block in solution-phase peptide synthesis, a classical method for constructing peptides. nih.gov Furthermore, the specific amino acid sequence, Phe-Met, makes it a substrate for certain proteases, allowing researchers to study enzyme activity and specificity.

Historical Perspectives on Benzyloxycarbonyl-Protected Amino Acid Derivatives and Methyl Esters

The development of protecting groups was a pivotal moment in the history of peptide chemistry, transforming it from a challenging endeavor to a systematic and efficient process. The benzyloxycarbonyl (Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, was one of the first and most influential N-terminal protecting groups. nih.gov Its introduction allowed for the controlled, stepwise synthesis of peptides with a defined sequence for the first time. The Z-group is stable under the conditions of peptide bond formation but can be readily removed by catalytic hydrogenation or with hydrogen bromide in acetic acid, making it a highly practical tool in the laboratory. creative-peptides.com

Similarly, the use of methyl esters as carboxyl-protecting groups has a long history in organic synthesis and was readily adopted in peptide chemistry. Esterification of the C-terminal amino acid prevents its participation in the coupling reaction, allowing for the selective formation of a peptide bond between the carboxyl group of the N-protected amino acid and the free amino group of the C-protected amino acid. chemimpex.com

The combination of the Z-group and methyl ester protection became a cornerstone of classical solution-phase peptide synthesis, a methodology that, while now often supplemented by solid-phase techniques, remains valuable for large-scale and specific applications. nih.gov

Scope of Academic Research on this compound and Analogues

Academic research involving this compound and its analogues has primarily focused on their application as substrates for various proteases and in the study of chemotaxis.

Enzyme Substrate Studies:

Chemotaxis Research:

A significant body of research has explored analogues of this compound in the context of chemotaxis, the directed movement of cells in response to a chemical stimulus. These studies often focus on synthetic N-formyl peptides, such as N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP), which are potent chemoattractants for neutrophils. Researchers have synthesized numerous analogues, including those with modifications at the phenylalanine and methionine positions, to understand the structural requirements for receptor binding and cellular activation. For example, the synthesis and biological activity of analogues like N-formyl-L-methionyl-delta Z leucyl-L-phenylalanine methyl ester have been investigated to explore the conformational requirements for inducing a biological response. nih.gov These studies have revealed that even subtle changes to the peptide structure can significantly impact its ability to induce chemotaxis, superoxide (B77818) generation, and enzyme release in neutrophils. nih.govnih.gov

While direct research on this compound is not as extensive as that on its formylated analogues, its role as a precursor and a reference compound in these studies is crucial. The foundational knowledge of its chemical properties and synthesis provides the basis for the development of more complex and biologically active peptide derivatives.

Structure

3D Structure

Properties

Molecular Formula |

C23H28N2O5S |

|---|---|

Molecular Weight |

444.5 g/mol |

IUPAC Name |

methyl (2S)-4-methylsulfanyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoate |

InChI |

InChI=1S/C23H28N2O5S/c1-29-22(27)19(13-14-31-2)24-21(26)20(15-17-9-5-3-6-10-17)25-23(28)30-16-18-11-7-4-8-12-18/h3-12,19-20H,13-16H2,1-2H3,(H,24,26)(H,25,28)/t19-,20-/m0/s1 |

InChI Key |

XYCPRHWDUCLQFN-PMACEKPBSA-N |

Isomeric SMILES |

COC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Enzymatic Interactions and Substrate Specificity of Z Phe Met Ome Analogues

Enzyme Kinetic Analysis and Mechanistic Investigations

Kinetic studies are fundamental to elucidating the mechanisms by which enzymes recognize and process substrates like Z-Phe-Met-OMe. By quantifying the rates of reaction under various conditions, researchers can model the discrete steps of the catalytic cycle, from initial binding to product release.

The recognition of this compound analogues by proteases is a highly specific process governed by the complementary shapes and chemical properties of the substrate and the enzyme's active site. Proteases utilize a series of binding pockets, termed subsites (S4, S3, S2, S1, S1', S2', etc.), which accommodate the corresponding amino acid residues of the substrate (P4, P3, P2, P1, P1', P2', etc.). nih.gov The interaction between the P1 residue of the substrate and the S1 subsite of the enzyme is a primary determinant of specificity for many proteases, such as chymotrypsin (B1334515). nih.govnih.gov

Chymotrypsin, a serine protease, preferentially cleaves peptide bonds C-terminal to aromatic or large hydrophobic residues like Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Leucine (Leu), and Methionine (Met). nih.govscbt.com The Phenylalanine residue of this compound fits snugly into the deep, apolar S1 pocket of chymotrypsin. nih.gov Similarly, thermolysin, a thermostable metalloendopeptidase, hydrolyzes peptide bonds on the N-terminal side of hydrophobic residues, with a preference for bulky aliphatic or aromatic residues at the P1' position. sigmaaldrich.comresearchgate.net Therefore, the Met residue of this compound is recognized by the S1' subsite of enzymes like thermolysin. The catalytic mechanism for serine proteases like chymotrypsin involves a catalytic triad (B1167595) (commonly Ser, His, Asp) and proceeds via a ping-pong mechanism, forming a covalent acyl-enzyme intermediate. nih.govlibretexts.org Cysteine proteases, such as papain, also catalyze peptide synthesis and hydrolysis, but their mechanism involves a cysteine residue in the active site and follows a sequential ordered mechanism. nih.gov

The efficiency of an enzyme's interaction with a substrate like this compound is quantified by determining its apparent kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax and is often used as an indicator of the enzyme's affinity for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. These parameters are derived from initial velocity measurements at varying substrate concentrations and are often analyzed using the Michaelis-Menten equation. nih.gov

For serine proteases, kinetic data can reveal which step in the catalytic cycle—acylation (formation of the acyl-enzyme intermediate) or deacylation (hydrolysis of the intermediate)—is rate-limiting. libretexts.org For example, in chymotrypsin-catalyzed reactions, the hydrolysis of ester substrates typically has a rate-limiting deacylation step, whereas for amide substrates, acylation can be rate-limiting. libretexts.org Studies on protease-catalyzed peptide synthesis have determined these kinetic parameters for various acyl donors and acceptors, providing a quantitative basis for comparing substrate suitability and reaction efficiency. nih.gov

Table 1: Illustrative Kinetic Parameters for Protease-Catalyzed Reactions Note: This table contains representative data to illustrate the concept. Actual values depend on the specific enzyme, substrate, and reaction conditions.

| Enzyme | Substrate Analogue | Km (mM) | Vmax (µmol/min/mg) | kcat/Km (M-1s-1) |

|---|---|---|---|---|

| α-Chymotrypsin | N-Ac-Phe-OEt | 5.2 | 150 | 2.1 x 104 |

| Thermolysin | Z-Asp-Phe-OMe | 8.5 | 25 | 1.5 x 103 |

Proteases, while naturally functioning as hydrolases that break peptide bonds, can be manipulated to catalyze the reverse reaction: peptide bond synthesis. researchgate.net This dual capability is central to chemoenzymatic peptide synthesis, which offers advantages like high stereoselectivity under mild conditions. nih.govresearchgate.net The equilibrium between synthesis and hydrolysis is governed by thermodynamics and can be shifted toward synthesis by altering reaction conditions. researchgate.net

Strategies to favor synthesis include using low-water environments (e.g., organic solvents), immobilizing one of the substrates on a solid support, or using activated acyl donors (like methyl esters). researchgate.netnih.gov The methyl ester group (-OMe) in this compound makes it an activated acyl donor, facilitating the aminolysis reaction (synthesis) to compete effectively with hydrolysis. Research has shown that immobilizing the amino component (nucleophile) on a resin can significantly shift the equilibrium toward peptide formation, even in aqueous media. researchgate.net The choice of enzyme is also critical; for instance, thermolysin is widely used in the industrial synthesis of the aspartame (B1666099) precursor, Z-Asp-Phe-OMe, demonstrating the synthetic utility of proteases. researchgate.netresearchgate.net

Substrate Specificity Profiling of this compound and Analogues

The specificity of a protease is defined by its preference for certain amino acid residues at various positions (P1, P1', etc.) of the substrate. This compound is an ideal model substrate for probing the S1 and S1' subsites of endopeptidases.

The P1 and P1' positions of a substrate are critical determinants of cleavage by many endopeptidases. The S1 and S1' binding pockets of the enzyme accommodate these residues and are key to substrate specificity.

P1 Preference (Phenylalanine): The Phenylalanine (Phe) residue in this compound targets the S1 subsite. For chymotrypsin-like proteases, the S1 pocket is a deep hydrophobic cleft that readily accepts large aromatic (Phe, Tyr, Trp) or aliphatic (Leu, Met) residues. nih.gov The specificity of chymotrypsin for Phe at P1 is well-established. nih.govscbt.com

P1' Preference (Methionine): The Methionine (Met) residue interacts with the S1' subsite. The character of this subsite varies significantly among proteases. In thermolysin, the S1' subsite is a major determinant of specificity and is hydrophobic in nature, formed by residues such as Phe130, Val139, and Leu202. nih.gov While wild-type thermolysin prefers Leu at the P1' position, mutations in the S1' pocket can alter this preference. For instance, reducing the size of residue 202 in a thermolysin-like protease resulted in higher efficiency towards substrates with Phe in the P1' position. nih.gov Chymotrypsin also shows a preference for hydrophobic residues at the P1' position, including Met. nih.gov

Table 2: P1/P1' Subsite Preferences for Selected Proteases

| Enzyme | P1 Preference | P1' Preference |

|---|---|---|

| α-Chymotrypsin | Aromatic (Phe, Tyr, Trp), Large Hydrophobic (Leu, Met) nih.gov | Hydrophobic (Met, Leu, Ala) |

| Thermolysin | Hydrophobic (cleaves N-terminal to P1') sigmaaldrich.com | Large Hydrophobic (Leu, Phe, Ile, Val, Met) sigmaaldrich.comnih.gov |

Protecting groups at the N-terminus (amino group) and C-terminus (carboxyl group) of a peptide substrate play a crucial role in modulating its interaction with enzymes. nih.govnih.gov

N-Terminal Protecting Groups: The N-terminal benzyloxycarbonyl (Z or Cbz) group in this compound is a bulky, hydrophobic moiety. This group can interact with enzyme subsites upstream of the scissile bond (S2, S3, etc.), influencing both binding affinity and catalytic efficiency. In the context of thermolysin-catalyzed dipeptide synthesis, the Z group was found to be preferred over other protecting groups like Boc (tert-butoxycarbonyl) or F (formyl) at the P2 position. nih.gov These groups can also prevent unwanted side reactions at the N-terminus and improve the solubility of the substrate in organic media used for enzymatic synthesis. nih.gov

C-Terminal Protecting Groups: The C-terminal methyl ester (-OMe) in this compound serves two primary functions. First, it protects the carboxyl group, preventing it from being ionized, which can be unfavorable for binding to certain enzyme active sites. nih.gov Second, and more importantly for synthesis, it activates the carboxyl group, making it a better acyl donor. This activation facilitates the nucleophilic attack by an incoming amino group (aminolysis) over the competing attack by water (hydrolysis), thereby promoting peptide bond formation. nih.gov The nature of the C-terminal ester can influence the reaction rate and the ratio of synthesis to hydrolysis.

The strategic use of these protecting groups is a cornerstone of chemoenzymatic synthesis, allowing for precise control over the formation of specific peptide bonds. nih.govresearchgate.net

Comparative Studies with Diverse Enzyme Classes and Their Active Sites

The interaction of this compound analogues with enzymes is a subject of detailed biochemical investigation. These compounds, characterized by an N-terminal benzyloxycarbonyl (Z) protecting group and a C-terminal methyl ester (OMe), serve as valuable substrates for studying the specificity and activity of various enzyme classes, particularly proteases and esterases.

Comparative studies involving diverse enzyme classes demonstrate varied efficiencies and modes of interaction with dipeptide methyl esters. For instance, enzymes such as α-chymotrypsin, thermitase, carboxypeptidase A, and porcine liver esterase have been investigated for their ability to hydrolyze peptide esters. nih.gov The active sites of these enzymes play a crucial role in substrate recognition and catalysis. The active site is a specific region of the enzyme, typically a pocket or cleft, where the substrate binds and the chemical reaction occurs. tamu.edu The amino acid residues within the active site determine its unique shape, size, and chemical properties, which in turn dictates the enzyme's specificity for a particular substrate. nih.gov

For serine proteases like α-chymotrypsin, the active site contains a catalytic triad (serine, histidine, and aspartate) that facilitates the hydrolysis of peptide bonds. The specificity of chymotrypsin for aromatic residues like Phenylalanine (Phe) means that analogues such as this compound are recognized and positioned within the active site for catalysis. The bulky Z-group and the nature of the amino acid residues are key determinants of binding affinity. Studies with the similar model substrate, Z-Ala-Phe-OMe, have been instrumental in elucidating the catalytic mechanism of serine proteases. biosynth.com

The primary challenge in these enzymatic reactions is often the suppression of unintended proteolytic degradation of the peptide bond, while selectively targeting the ester group for hydrolysis. nih.gov The balance between the desired esterolytic activity and the inherent proteolytic activity of many of these enzymes is a key area of research. The use of organic cosolvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) has been explored to modulate this balance and improve the yield of the desired transformation by influencing the enzyme's conformation and the substrate's solubility. nih.gov

| Enzyme Class | Example Enzyme | Active Site Feature | Interaction with Dipeptide Esters |

|---|---|---|---|

| Serine Proteases | α-Chymotrypsin | Catalytic triad, hydrophobic pocket | Hydrolyzes peptide esters, showing specificity for aromatic residues like Phe. nih.govbiosynth.com |

| Serine Endopeptidases | Thermitase | Catalytic triad | Demonstrates esterolytic activity on peptide esters. nih.gov |

| Esterases | Porcine Liver Esterase | Serine hydrolase active site | Primarily targets the ester linkage for hydrolysis. nih.gov |

| Metallo-carboxypeptidases | Carboxypeptidase A | Zinc-containing active site | Can deprotect the C-terminal carboxyl group. nih.gov |

Enzymatic Transformations and Biochemical Utility of this compound Analogues

The biochemical utility of this compound and its analogues is centered on their role as substrates and precursors in enzyme-catalyzed reactions. These transformations are pivotal in synthetic peptide chemistry and in the development of tools for enzyme research.

Role as Precursors in Enzymatic Conversions

Z-protected dipeptide methyl esters are valuable precursors in the enzymatic synthesis of larger, more complex peptides. The benzyloxycarbonyl (Z) group serves as a temporary blocking group for the N-terminus, preventing unwanted side reactions during peptide bond formation.

In a typical enzymatic conversion, a Z-protected dipeptide like this compound can act as the acyl donor. An enzyme, often a protease acting in reverse (synthesis mode) or a ligase, catalyzes the formation of a new peptide bond between the activated carboxyl group of the methionine residue (after hydrolysis of the methyl ester) and the amino group of another amino acid or peptide. This method is a cornerstone of chemoenzymatic peptide synthesis.

For example, the enzymatic synthesis of the sweetener aspartame precursor involves the use of N-(benzyloxycarbonyl)-L-aspartic acid (Z-L-Asp) as a carboxyl substrate, which is coupled with L-phenylalanine methyl ester (L-PheOMe). nih.govresearchgate.net This highlights a general strategy where Z-protected amino acids and peptides are routinely used as precursors for the enzymatic production of specific peptide products. The enzymatic approach offers high stereoselectivity, avoiding the racemization that can occur during alkaline saponification and allowing for synthesis under mild reaction conditions. nih.gov

Application in Enzyme Characterization and Assay Development

Dipeptide analogues such as this compound are crucial tools for characterizing enzyme activity and developing biochemical assays. Their defined structure allows for the precise measurement of an enzyme's kinetic parameters, such as the Michaelis constant (Km) and catalytic efficiency (kcat/Km).

Model substrates like Z-Ala-Phe-OMe are employed to study the kinetics of serine protease-catalyzed hydrolysis. biosynth.com By monitoring the rate at which the enzyme cleaves the substrate, researchers can quantify the enzyme's activity. This is fundamental in various applications, from understanding the enzyme's biological function to screening for potential inhibitors.

Furthermore, these compounds can be used in assays to compare the activity of different enzymes or enzyme variants under various conditions (e.g., pH, temperature, solvent). For example, the enzymatic deprotection of peptide esters has been followed by techniques such as HPLC and titration to quantify the reaction progress and yield. nih.gov Such assays are essential for enzyme engineering, where modifications are made to an enzyme's structure to alter its stability or specificity. Analogues of formylated Met-Leu-Phe-OMe have also been synthesized to evaluate biological activities like enzyme release from neutrophils, demonstrating their utility in developing specific bioassays. nih.gov

| Compound Name |

|---|

| This compound |

| Z-Ala-Phe-OMe |

| N-(benzyloxycarbonyl)-L-aspartic acid (Z-L-Asp) |

| L-phenylalanine methyl ester (L-PheOMe) |

| N-formyl-L-methionyl-delta Z leucyl-L-phenylalanine methyl ester |

| For-Met-Leu-Phe-OMe (fMLF-OMe) |

Peptidomimetic Research Employing Z Phe Met Ome Structural Motifs

Design Principles for Peptidomimetics

Peptidomimetics are compounds designed to replicate the structure and function of peptides, while offering advantages such as enhanced stability and oral bioavailability. The design of peptidomimetics based on the Z-Phe-Met-OMe structural motif is guided by principles aimed at emulating the biological activity of the parent peptide.

Mimicry of Bioactive Peptide Conformations

A fundamental principle in the design of peptidomimetics is the mimicry of the three-dimensional structure that a peptide adopts when it binds to its biological target. nih.govstanford.edu Peptides often adopt specific secondary structures like α-helices, β-sheets, or β-turns upon receptor binding. nih.gov The design of this compound peptidomimetics therefore involves identifying the key pharmacophoric elements—the spatial arrangement of functional groups essential for biological activity—and recreating them in a more robust chemical scaffold. nih.govlongdom.org

Strategic Incorporation of Modified Amino Acid Residues for Conformational Constraint

To enhance the stability and receptor affinity of peptidomimetics, modified amino acid residues are strategically incorporated to constrain the molecule's conformation. nih.gov Unconstrained peptides are often highly flexible, which can lead to a loss of entropy upon binding to a receptor, thereby reducing affinity. By introducing conformational constraints, the peptidomimetic can be "pre-organized" into its bioactive conformation, minimizing the entropic penalty of binding.

In the context of this compound, this can be achieved by introducing non-natural amino acids, cyclizing the peptide backbone, or modifying the side chains. nih.gov For instance, the incorporation of D-amino acids can induce turns in the peptide backbone, leading to a more defined three-dimensional structure. researchgate.netmdpi.com The strategic placement of such modifications can lock the this compound peptidomimetic into a conformation that is optimal for receptor binding.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of peptidomimetics. nih.govnih.gov These studies involve systematically modifying the chemical structure of a lead compound, such as a this compound analogue, and evaluating the effect of these changes on its biological activity. science.govmdpi.com

Elucidation of Key Structural Features for Receptor Recognition and Interaction

Through SAR studies, the key structural features of this compound analogues that are essential for receptor recognition and interaction can be identified. science.govmdpi.com This involves probing the importance of the aromatic ring of phenylalanine, the length and flexibility of the methionine side chain, and the nature of the N-terminal protecting group (Z-group) and the C-terminal methyl ester (OMe).

For example, modifications to the phenyl ring of phenylalanine, such as the introduction of substituents, can provide insights into the steric and electronic requirements of the receptor's binding pocket. Similarly, altering the methionine side chain can reveal the optimal length and hydrophobicity for interaction with the receptor.

Below is a hypothetical interactive data table illustrating potential SAR findings for this compound analogues:

| Analogue ID | N-Terminal Modification | Phenylalanine Modification | Methionine Modification | C-Terminal Modification | Receptor Binding Affinity (Ki, nM) |

| ZPM-001 | Z | Unmodified | Unmodified | OMe | 50 |

| ZPM-002 | Acetyl | Unmodified | Unmodified | OMe | 150 |

| ZPM-003 | Z | 4-Chloro | Unmodified | OMe | 25 |

| ZPM-004 | Z | Unmodified | Homomethionine | OMe | 75 |

| ZPM-005 | Z | Unmodified | Unmodified | NH2 | 100 |

Impact of N-Terminal and C-Terminal Modifications on Peptidomimetic Properties

Modifications to the N-terminus and C-terminus of peptidomimetics can significantly impact their properties, including stability, solubility, and receptor affinity. nih.govnih.govsigmaaldrich.com In this compound analogues, the N-terminal benzyloxycarbonyl (Z) group and the C-terminal methyl ester (OMe) play important roles.

The Z-group at the N-terminus often serves to protect the peptide from degradation by aminopeptidases and can also contribute to receptor binding through hydrophobic or aromatic interactions. sigmaaldrich.com Varying the N-terminal protecting group can modulate the lipophilicity and electronic properties of the peptidomimetic, thereby influencing its pharmacokinetic and pharmacodynamic profile.

The C-terminal methyl ester can influence the molecule's polarity and its ability to form hydrogen bonds. nih.gov Conversion of the C-terminal ester to an amide, for example, can introduce an additional hydrogen bond donor and alter the molecule's solubility and membrane permeability. sigmaaldrich.com

A hypothetical interactive data table summarizing the effects of terminal modifications is presented below:

| Modification | Position | Effect on Stability | Effect on Receptor Affinity |

| Acetylation | N-terminus | Increased | May decrease |

| N-methylation | N-terminus | Increased | Variable |

| Amidation | C-terminus | Increased | Variable |

| Reduction to alcohol | C-terminus | Variable | May decrease |

Conformational Analysis of Peptidomimetics and Their Biological Relevance

The biological activity of a peptidomimetic is intrinsically linked to its three-dimensional conformation. mdpi.com Conformational analysis aims to determine the preferred spatial arrangement of atoms in a molecule and to understand how this conformation influences its interaction with biological targets. nih.govnih.gov

For this compound based peptidomimetics, conformational analysis can reveal the orientation of the phenylalanine and methionine side chains relative to the peptide backbone. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for elucidating the solution-state and solid-state conformations, respectively. mdpi.comnih.gov

The biological relevance of these conformations lies in their ability to mimic the bioactive conformation of the endogenous peptide. A peptidomimetic that can readily adopt a low-energy conformation that is complementary to the receptor's binding site is likely to exhibit high affinity and potency. Conformational analysis can therefore guide the design of more potent and selective peptidomimetics by providing insights into the structural requirements for optimal receptor interaction. mdpi.comnih.gov

Spectroscopic Investigations (e.g., NMR, IR) for Solution Conformations

Spectroscopic techniques are indispensable tools for elucidating the three-dimensional structures of molecules in solution. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide detailed insights into the conformational preferences of dipeptides like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for determining the solution-state conformation of peptides by providing information on through-bond and through-space atomic interactions. For this compound, ¹H and ¹³C NMR are the primary techniques employed.

¹H NMR Spectroscopy: The analysis of proton chemical shifts, coupling constants (³J-coupling), and Nuclear Overhauser Effects (NOEs) allows for the determination of dihedral angles and inter-proton distances, which in turn define the peptide's conformation. In a typical study of a this compound analog, the chemical shifts of the amide (NH), alpha-protons (αH), and side-chain protons are meticulously assigned. For instance, the dispersion of amide proton chemical shifts can indicate the presence of intramolecular hydrogen bonds, a key feature of stable secondary structures like β-turns. Temperature coefficient studies of these amide protons can further distinguish between solvent-exposed and hydrogen-bonded protons.

A hypothetical ¹H NMR data table for this compound in a non-polar solvent like CDCl₃ is presented below, based on typical values for similar dipeptides.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Z-group CH₂ | 5.10 | s | - |

| Z-group Ar-H | 7.35 | m | - |

| Phe NH | 6.50 | d | 7.5 |

| Phe αH | 4.65 | m | - |

| Phe βH | 3.10, 3.00 | m | - |

| Phe Ar-H | 7.20 | m | - |

| Met NH | 6.80 | d | 8.0 |

| Met αH | 4.50 | m | - |

| Met βH | 2.10, 1.95 | m | - |

| Met γH | 2.50 | t | 7.5 |

| Met S-CH₃ | 2.05 | s | - |

| OMe CH₃ | 3.70 | s | - |

¹³C NMR Spectroscopy: Carbon-13 NMR provides complementary information about the carbon backbone and side chains. The chemical shifts of the carbonyl carbons (C=O) of the Z-group, the peptide bond, and the C-terminal ester are particularly sensitive to the local electronic environment and can reflect the conformational state of the dipeptide.

Below is a representative ¹³C NMR data table for this compound.

| Carbon | Chemical Shift (ppm) |

| Z-group C=O | 156.5 |

| Z-group CH₂ | 67.0 |

| Z-group Ar-C | 136.0, 128.5, 128.0, 127.8 |

| Phe C=O | 172.0 |

| Phe αC | 55.0 |

| Phe βC | 38.0 |

| Phe Ar-C | 136.5, 129.0, 128.5, 126.8 |

| Met C=O | 173.0 |

| Met αC | 53.0 |

| Met βC | 31.5 |

| Met γC | 30.0 |

| Met S-CH₃ | 15.5 |

| OMe CH₃ | 52.5 |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. In the context of this compound, the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands are of primary interest for conformational analysis. The frequency of the amide I band is particularly sensitive to hydrogen bonding and the local peptide backbone conformation. For example, a lower frequency for the amide I band can indicate the involvement of the carbonyl oxygen in a hydrogen bond. The presence of multiple bands in the amide I region can suggest the coexistence of different conformers in solution.

A table of expected IR absorption frequencies for the key functional groups in this compound is provided below.

| Functional Group | Vibration | Wavenumber (cm⁻¹) |

| N-H (amide) | Stretch | 3300-3400 |

| C-H (aromatic) | Stretch | 3030-3100 |

| C-H (aliphatic) | Stretch | 2850-2960 |

| C=O (urethane) | Stretch | ~1710 |

| C=O (amide I) | Stretch | 1650-1680 |

| C=O (ester) | Stretch | ~1740 |

| N-H (amide II) | Bend | 1510-1550 |

| C=C (aromatic) | Stretch | 1450-1600 |

Advanced Computational Methods for Conformational Ensemble Characterization

While spectroscopic methods provide valuable experimental data, computational modeling is essential for interpreting this data and generating a comprehensive picture of the conformational landscape of a molecule like this compound. Advanced computational methods allow for the exploration of the potential energy surface and the characterization of the ensemble of conformations that the dipeptide can adopt in solution.

Molecular Dynamics (MD) Simulations

MD simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time, providing a dynamic picture of the molecule's conformational flexibility. For this compound, MD simulations are typically performed with the dipeptide solvated in a box of explicit solvent molecules (e.g., water or chloroform) to mimic experimental conditions.

These simulations can reveal the preferred conformations of the dipeptide, the transitions between different conformational states, and the role of solvent in stabilizing certain structures. The results of MD simulations can be used to calculate theoretical NMR parameters, such as NOE distances and coupling constants, which can then be compared with experimental data to validate the computational model.

Quantum Mechanics (QM) Calculations

Quantum mechanics calculations, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure of a molecule compared to the classical force fields used in MD simulations. DFT calculations can be used to optimize the geometry of different conformers of this compound and to calculate their relative energies with high accuracy. This information is crucial for identifying the most stable conformations and for understanding the energetic barriers between them.

Furthermore, QM calculations can be used to predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies. By comparing these calculated spectra with experimental data, researchers can gain a deeper understanding of the relationship between the structure of this compound and its spectroscopic signatures.

A common workflow involves using MD simulations to generate a diverse set of conformations, followed by DFT calculations on a representative subset of these structures to refine their geometries and energies. This combined approach leverages the strengths of both methods to provide a detailed and accurate characterization of the conformational ensemble of this compound.

Below is a hypothetical data table summarizing the results of a computational analysis of the low-energy conformers of this compound in a simulated chloroform (B151607) environment.

| Conformer | Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| 1 | (-60°, 140°) | 0.0 | Extended β-strand |

| 2 | (-70°, -30°) | 1.2 | Type I β-turn like |

| 3 | (60°, 30°) | 2.5 | Inverse γ-turn |

Molecular Modeling and Computational Studies of Z Phe Met Ome Analogues

Ligand-Protein Docking Investigations

Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule when bound to a receptor, forming a stable complex. This technique is crucial for understanding how peptide analogues of Z-Phe-Met-OMe interact with their target macromolecules at an atomic level.

Docking studies of formyl peptide analogues with formyl peptide receptors (FPRs), particularly FPR1 and FPR2, have revealed a complex and deep ligand-binding pocket capable of accommodating a variety of peptide structures. nih.govnih.gov These computational models predict key interactions that govern ligand recognition and subsequent receptor activation. nih.gov

Cryo-electron microscopy structures of FPR1 and FPR2 in complex with peptide agonists have provided a structural basis for these interactions. researchgate.net For instance, the N-formyl group, a critical component of many FPR agonists, is predicted to form a polar interaction network with a triad (B1167595) of charged residues within the receptor's binding site. researchgate.net Mutagenesis and functional assays have confirmed the importance of these residues in mediating the agonistic activity of formyl peptides. researchgate.net

The binding pocket of FPRs is often described as having distinct hydrophobic subpockets that accommodate the side chains of the peptide residues. researchgate.net For example, in FPR2, a hydrophobic region is thought to fit into a specific subpocket of the ligand-binding site. researchgate.net The specific interactions within these pockets are crucial for the affinity and selectivity of the ligands. Aromatic stacking interactions, particularly with histidine and phenylalanine residues within the binding site, are also considered important for the binding of certain FPR ligands. nih.gov

| Interacting Residue in FPR | Type of Interaction | Corresponding Ligand Moiety | Reference |

| Asp106 (3.33) | Polar/Hydrogen Bond | N-formyl group | researchgate.net |

| Arg201 (5.38) | Polar/Hydrogen Bond | N-formyl group | researchgate.net |

| Arg205 (5.42) | Polar/Hydrogen Bond | N-formyl group | researchgate.net |

| His102 (3.29) | Aromatic Stacking | Aromatic side chains | nih.gov |

| Phe257 (6.51) | Aromatic Stacking | Aromatic side chains | nih.gov |

| Hydrophobic Subpockets | Hydrophobic Interactions | Peptide side chains | researchgate.net |

Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. Computational docking allows for a detailed analysis of these mechanisms. The binding of peptide analogues to FPRs is a multifaceted process involving a combination of these forces.

The initial recognition is often driven by the interaction of the N-formyl group with the highly conserved polar residues (D106, R201, R205) deep within the binding pocket. researchgate.net This interaction is thought to anchor the ligand, allowing the rest of the peptide to adopt a specific conformation that maximizes favorable contacts with the receptor. The peptide's side chains then engage with various hydrophobic and amphiphilic subpockets, which contributes significantly to the binding affinity and selectivity. nih.gov The chemical diversity of ligands that can be recognized by FPRs highlights the adaptability of this binding pocket. nih.gov

Molecular Dynamics Simulations for Conformational Insights

While docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. iaanalysis.com This technique is essential for understanding the flexibility of both the peptide and the receptor, which is crucial for their interaction. mdpi.com

MD simulations are widely used to explore the conformational landscape of peptides. dovepress.com These simulations can reveal the inherent flexibility of the peptide backbone and side chains, identifying preferred conformations and the energy barriers between them. For peptide analogues, even minor modifications can significantly alter their conformational preferences, which in turn affects their biological activity.

By simulating the peptide in a given environment (e.g., in solution), researchers can observe how it folds and unfolds, and which structures are most stable. nih.gov This is particularly important for understanding how a peptide might adapt its shape upon entering the binding site of a receptor, a concept known as "induced fit." MD simulations can provide insights into these dynamic processes that are not apparent from static crystal structures. mdpi.com

The surrounding solvent, typically water in biological systems, plays a critical role in determining peptide structure and dynamics. MD simulations explicitly model solvent molecules, allowing for a detailed assessment of their effects. mdpi.com Hydrogen bonding between the peptide and water molecules can stabilize certain conformations over others. mdpi.com

Computational studies have shown that the same peptide can adopt different predominant conformations in different solvents. For example, a peptide might favor a helical conformation in a non-polar solvent like chloroform (B151607) but adopt a mix of β-hairpin and other structures in more polar solvents like water or DMSO. rsc.org These solvent-induced conformational shifts are critical for understanding how a peptide behaves in the extracellular environment before binding to its receptor. nih.govnsf.gov

Biochemical Pathways and Cellular Level Investigations of Z Phe Met Ome Analogues

Involvement in Amino Acid Metabolic Pathways

Phenylalanine and methionine are essential amino acids with distinct metabolic fates and critical roles in cellular processes. Their incorporation into peptide structures, such as Z-Phe-Met-OMe, can influence these pathways.

Interaction with Phenylalanine Metabolic Pathways and Associated Enzymes

Phenylalanine (Phe) is an essential amino acid primarily metabolized through its conversion to tyrosine by the enzyme phenylalanine hydroxylase (PAH) wikipedia.orgmedlineplus.gov. This pathway is crucial for the synthesis of neurotransmitters, hormones, and pigments medlineplus.gov. Phenylalanine also competes for transport across the blood-brain barrier with other large neutral amino acids, potentially impacting brain biochemistry nih.govbiorxiv.org. While direct interactions of this compound with phenylalanine metabolic enzymes like PAH are not extensively documented, related compounds and excess phenylalanine itself have been shown to influence cellular processes. For instance, excess phenylalanine can slow cell growth and trigger cell cycle arrest, mimicking starvation responses biorxiv.org. Studies on phenylalanine hydroxylase have explored its dynamic regulation, including potential interactions with redox manipulation nih.gov. The metabolic pathways of phenylalanine are well-characterized, with phenylketonuria (PKU) arising from deficiencies in PAH activity, leading to phenylalanine accumulation wikipedia.orgresearchgate.net.

Contribution to Methionine Metabolic Pathways and Related Enzyme Systems

Methionine (Met) is a sulfur-containing essential amino acid vital for protein synthesis and as a precursor for S-adenosylmethionine (SAM), the primary methyl group donor in numerous cellular methylation reactions, including DNA and protein methylation nih.govcreative-proteomics.comtandfonline.comnih.gov. Methionine metabolism is intricately linked to the methionine cycle, the transsulfuration pathway, and polyamine biosynthesis nih.govcreative-proteomics.comtandfonline.comnih.gov. The methionine cycle involves the conversion of methionine to SAM, which is then demethylated to S-adenosylhomocysteine (SAH), and subsequently to homocysteine (Hcy) nih.govcreative-proteomics.comtandfonline.com. Homocysteine can be remethylated to methionine or enter the transsulfuration pathway to form cysteine nih.govcreative-proteomics.comavalonhcs.com. Enzymes such as methionine synthase and methionine adenosyltransferase (MAT) are key players in these pathways creative-proteomics.comtandfonline.com. While specific roles of this compound in these pathways are not detailed, the presence of methionine suggests potential involvement in methylation processes or as a substrate/product in related enzymatic reactions. For example, methionine aminopeptidase (B13392206) (APN) activity can be inhibited by peptide products containing methionine rsc.org. Additionally, enzymes like PM20D1 and FAAH can hydrolyze N-acyl amino acids, including N-arachidonoyl-methionine elifesciences.org.

Cellular Interactions and Mechanisms of Action (Excluding Physiological Effects)

The cellular interactions of this compound, particularly concerning enzyme modulation, signaling mechanisms, and protein interactions, are areas of potential research interest, often investigated through related peptide structures.

Modulation of Intracellular Enzymatic Activities and Pathways

Peptide derivatives can influence intracellular enzymatic activities. For example, N-formyl-methionyl-leucyl-phenylalanine (fMLP)-OMe analogues have been studied for their selective activation of different biological responses in neutrophils, including the modulation of phospholipase C (PLC) activity and cyclic AMP (cAMP) levels nih.gov. Specifically, some analogues were found to significantly increase cAMP levels, suggesting a role in intracellular signaling cascades nih.gov. Related compounds like Z-Phe-Ala-diazomethylketone have been investigated as inhibitors of protein aggregation, indicating potential for enzyme inhibition or modulation medchemexpress.com. Cucurbit[n]urils have also demonstrated the ability to inhibit protease activity by selectively binding to peptide substrates, such as those containing phenylalanine and methionine rsc.org.

Participation in Cellular Signaling Mechanisms and Protein-Protein Interactions

Cellular signaling pathways are complex networks involving numerous protein-protein interactions and molecular events. Methionine oxidation has been suggested to interact with O-phosphorylation, serving as a potential interface between redox sensing and signaling pathways nih.gov. Studies on excess amino acids, including phenylalanine and methionine, have revealed that they can trigger cellular responses such as growth arrest and autophagy, impacting signaling pathways like TORC1 biorxiv.org. N-formylmethionyl peptides are known chemoattractants for phagocytes, initiating signaling cascades that lead to cellular responses like chemotaxis and superoxide (B77818) anion production pnas.orgelsevier.es. These peptides interact with specific receptors on the neutrophil plasma membrane, triggering intracellular events pnas.orgelsevier.es. The compound Z-Phe-Met-OH has been noted for its utility in studying protein interactions and enzyme activity chemimpex.com.

Influence on Protein Function and Interaction Networks at a Fundamental Level

The fundamental function and interaction networks of proteins can be influenced by various molecular entities. Z-Phe-Met-OH, a related compound, is recognized for its role as a building block in peptide synthesis and in studies of protein interactions chemimpex.com. Unnatural amino acid mutagenesis techniques, which introduce specific modifications like azide (B81097) groups (Z), can be used to covalently inhibit target proteins, thereby altering their function nih.gov. These modifications can lead to active site occlusion or allosteric modulation, providing tools to study protein function nih.gov. Furthermore, the presence of specific amino acids, such as phenylalanine and methionine, can be critical for protein-protein interactions, with aromatic residues often contributing significantly to the stability of these interactions rsc.orgnih.gov.

Future Research Directions and Unexplored Avenues for Z Phe Met Ome and Analogues

The dipeptide methyl ester, Z-Phe-Met-OMe, represents a foundational structure for exploring novel biochemical activities and therapeutic potentials. While its specific functions remain largely uncharacterized, its constituent amino acids—the aromatic Phenylalanine and the sulfur-containing Methionine—are known to be critical in a multitude of biological recognition and reaction processes. Future research into this compound and its analogues promises to unlock new opportunities in medicinal chemistry and chemical biology. The following sections outline key areas for future investigation, focusing on advanced synthesis, enzymatic interactions, rational design, computational modeling, and the elucidation of its biochemical roles.

Q & A

Basic Research Questions

Q. How to design experiments for synthesizing Z-Phe-met-ome with reproducibility in mind?

- Methodological Answer : Use a framework like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure experimental objectives. For synthesis, document reaction conditions (solvents, catalysts, temperature) and purity validation steps (e.g., HPLC, NMR) as per standardized protocols . Include controls such as reaction blanks and reference compounds to isolate confounding variables. Ensure alignment with reproducibility guidelines (e.g., Beilstein Journal’s requirement to detail experimental steps and provide raw data in supplementary materials) .

Q. What characterization techniques are essential for validating this compound’s structural identity?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- Cross-validate results with computational models (e.g., DFT for NMR chemical shift prediction) to resolve ambiguities .

Q. How to optimize reaction conditions for this compound synthesis while minimizing byproducts?

- Methodological Answer : Use a factorial design (e.g., Taguchi method) to test variables like pH, temperature, and catalyst concentration. Monitor reaction progress via TLC or in-situ IR spectroscopy. For byproduct analysis, employ LC-MS/MS to identify degradation pathways and adjust kinetic parameters (e.g., quenching time) .

Advanced Research Questions

Q. How to address contradictions in spectroscopic data for this compound’s proposed structure?

- Methodological Answer : Apply iterative hypothesis testing:

Re-examine sample preparation (e.g., solvent polarity effects on NMR shifts) .

Compare computational predictions (e.g., WebMO-optimized structures) with experimental data to identify outliers .

Use multi-method validation (e.g., ECD spectroscopy for chiral centers) .

- Document discrepancies using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments .

Q. What computational modeling approaches best support experimental data for this compound’s bioactivity?

- Methodological Answer :

- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., proteases) to predict binding affinities .

- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability under physiological conditions .

- Validate models with experimental IC50 values and SAR (structure-activity relationship) datasets .

Q. How to harmonize phenotypic data across studies investigating this compound’s biological effects?

- Methodological Answer : Adopt standardized ontologies (e.g., PhenX Consortium protocols) to define variables like "bioactivity" or "toxicity." Use shared metadata templates for data provenance, ensuring interoperability across repositories . For conflicting results, perform meta-analyses with random-effects models to account for heterogeneity .

Q. What strategies ensure reproducibility when scaling this compound synthesis from lab to pilot-scale?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line sensors (e.g., Raman spectroscopy) for real-time monitoring .

- Quality-by-Design (QbD) : Define Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs) using risk-assessment matrices .

- Archive raw data in FAIR-compliant repositories (e.g., Zenodo) with detailed README files .

Data Management & Ethical Considerations

Q. How to design a data management plan (DMP) for this compound research?

- Methodological Answer : Use the ERC DMP template to address:

- Data types : Experimental (e.g., spectral files), computational (e.g., .log files), and metadata .

- Storage : Encrypted cloud storage with version control (e.g., GitHub for scripts) .

- Sharing : Apply CC-BY licenses for public datasets, excluding sensitive IP .

Q. How to handle variability in this compound’s bioactivity data across cell lines?

- Methodological Answer :

- Experimental : Normalize data using housekeeping genes (e.g., GAPDH) and include technical replicates .

- Statistical : Apply ANOVA with post-hoc Tukey tests to identify cell-line-specific effects .

- Reporting : Disclose all raw data and preprocessing steps in supplementary materials .

Tables for Key Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.